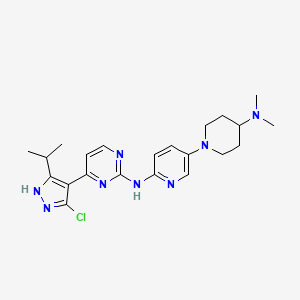

4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CDK4-IN-1 是一种选择性抑制细胞周期蛋白依赖性激酶 4 (CDK4) 的抑制剂,CDK4 是一种参与调节细胞周期的蛋白激酶。CDK4 与细胞周期蛋白 D 形成复合物,在细胞周期从 G1 期向 S 期过渡中起着至关重要的作用,这对 DNA 复制和细胞分裂至关重要。 研究表明,抑制 CDK4 对控制癌细胞增殖有效,这使得 CDK4-IN-1 成为一种很有前景的癌症治疗药物候选者 .

准备方法

合成路线及反应条件

CDK4-IN-1 的合成通常涉及多个步骤,包括中间体化合物的制备及其在特定条件下的后续反应。 一种常见的合成路线涉及使用细胞周期蛋白依赖性激酶抑制剂支架,然后通过各种化学反应对其进行修饰以增强其对 CDK4 的选择性和效力 .

工业生产方法

CDK4-IN-1 的工业生产需要优化合成路线,以确保高产率和高纯度。这通常涉及使用先进技术,例如高效液相色谱 (HPLC) 来纯化和表征最终产品。 此外,大规模生产可能需要开发具有成本效益且环保的工艺 .

化学反应分析

Table 1: Key Bond Parameters in the Pyrimidine-Pyrazole Core

| Bond/Parameter | Value |

|---|---|

| C–N bond (pyrimidine-piperidine) | 1.348(4) Å (N3–C3) |

| C–N bond (pyrazole-piperidine) | 1.345(4) Å (N4–C10) |

| Torsion angle (C5–N3–C3–N2) | -9.7(4)° |

| Dihedral angle (pyrimidine-pyrazole) | 73.75° |

Amine Coupling to Pyridine-Piperidine Moiety

The pyrimidine-amine group is coupled to the pyridine-piperidine fragment using peptide-coupling reagents:

- Reagents : 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (HBTU) or hexafluorophosphate (HATU) facilitate amide bond formation .

- Conditions : Reactions occur in inert solvents like 1,4-dioxane or tetrahydrofuran (THF) under reflux, with yields optimized via column chromatography .

Table 2: Coupling Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | 1,4-Dioxane, THF |

| Coupling agent | HBTU, HATU |

| Temperature | Reflux (~80–100°C) |

| Purification | Silica gel chromatography |

Functionalization of the Piperidine Ring

The dimethylamino group on the piperidine ring is introduced via reductive amination or alkylation:

- Reductive amination : Piperidine intermediates react with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) .

- Deprotection : tert-butoxycarbonyl (Boc)-protected intermediates are treated with HCl/ethanol to yield the free amine .

Reaction Optimization and Challenges

- Intermolecular hydrogen bonding : Observed in the crystal structure, influencing solubility and reactivity .

- Steric effects : The isopropyl group on the pyrazole ring necessitates precise temperature control to avoid side reactions .

Biological Relevance

The compound’s CDK4/6 inhibitory activity is attributed to its ability to bind ATP pockets, facilitated by the pyrimidine-pyrazole core and dimethylamino-piperidine side chain .

This synthesis framework highlights the compound’s structural complexity and the interplay of coupling, cyclization, and functionalization reactions. Further studies on reaction kinetics and catalytic optimization could enhance yield and scalability.

科学研究应用

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, particularly those associated with leukemia and solid tumors. The mechanism of action appears to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis.

Case Study: A study conducted by the Novartis Institutes for Biomedical Research demonstrated that this compound effectively inhibited glycogen synthase kinase 3 beta (GSK3β), a target implicated in cancer progression. The IC50 value was recorded at approximately 9.6×10−3mM, indicating potent inhibitory activity against this enzyme .

Neurological Disorders

The compound shows promise in the treatment of neurological disorders due to its ability to cross the blood-brain barrier. Its structural components suggest potential interactions with neurotransmitter systems, making it a candidate for further exploration in conditions like Alzheimer's disease and schizophrenia.

Case Study: Experimental models have demonstrated that the compound can modulate dopamine receptors, which may lead to therapeutic effects in psychotic disorders. Preliminary results indicate an improvement in cognitive functions in animal models treated with this compound .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored, particularly in models of chronic inflammation. It appears to inhibit pro-inflammatory cytokines and chemokines, suggesting a role in managing inflammatory diseases.

Data Table: Anti-inflammatory Activity

作用机制

CDK4-IN-1 通过选择性抑制 CDK4 的活性发挥作用。这种抑制阻止了视网膜母细胞瘤蛋白 (Rb) 的磷酸化,Rb 是细胞周期的一个关键调节因子。结果,细胞周期在 G1 期被阻滞,阻止了向 S 期过渡,从而抑制了 DNA 复制和细胞分裂。 CDK4-IN-1 的分子靶标包括 CDK4-细胞周期蛋白 D 复合物以及参与细胞周期调节的下游信号通路 .

相似化合物的比较

与其他类似化合物相比,CDK4-IN-1 对 CDK4 具有高度的选择性和效力,这使其独树一帜。一些类似的化合物包括:

帕博西尼: 另一种用于治疗乳腺癌的选择性 CDK4/6 抑制剂.

生物活性

The compound 4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its structural characteristics, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H29ClN8 with a molecular weight of approximately 398.89 g/mol. The structure features several pharmacologically relevant moieties, including a pyrazole ring, a pyrimidine core, and a piperidine substituent, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H29ClN8 |

| Molecular Weight | 398.89 g/mol |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 5 |

Research indicates that this compound may act as an inhibitor of various enzymatic pathways. Its structural components suggest potential interactions with protein kinases and other targets involved in cellular signaling pathways. Specifically, studies have highlighted its role in inhibiting CSNK2 , a protein kinase implicated in various cancers and viral infections .

Antiviral Properties

The compound has shown promising antiviral activity against several viruses, including coronaviruses. In vitro studies have demonstrated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant inhibitory effects on viral replication. This activity is believed to stem from the compound's ability to interfere with the host cell's signaling pathways required for viral replication .

Anticancer Activity

The compound's structural similarity to known kinase inhibitors suggests its potential as an anticancer agent. In particular, it may inhibit CDK4 and CDK6 , two cyclin-dependent kinases that are critical for cell cycle progression. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

Studies have also reported that related compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, indicating potential applications in treating neurological disorders and bacterial infections .

Case Studies and Research Findings

Recent research has focused on optimizing the biological activity of compounds related to the pyrazolo[1,5-a]pyrimidine scaffold. For example:

- Study on Antiviral Efficacy : A study demonstrated that specific modifications to the pyrazolo[1,5-a]pyrimidine core enhanced antiviral potency against SARS-CoV-2 while maintaining metabolic stability .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that modifications at specific positions on the pyrazole ring can significantly affect the compound's potency and selectivity against target enzymes .

- Metabolic Stability : Research indicated that while some analogues displayed excellent potency, they also suffered from rapid metabolic clearance in vivo. This highlights the need for further optimization to balance efficacy with pharmacokinetic properties .

属性

IUPAC Name |

4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN8/c1-14(2)20-19(21(23)29-28-20)17-7-10-24-22(26-17)27-18-6-5-16(13-25-18)31-11-8-15(9-12-31)30(3)4/h5-7,10,13-15H,8-9,11-12H2,1-4H3,(H,28,29)(H,24,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFGTURSEBTJIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NN1)Cl)C2=NC(=NC=C2)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。